Cas no 115016-16-5 ((3aR,5R,9S,10R,11S,13S,14bR)-11-(dimethylamino)-7,10-dihydroxy-5,9-dimethyl-3,3a,5,10,11,12,13,14b-octahydro-9,13-epoxycyclohepta[5,6]benzo[1,2-g]furo[3,2-c]isochromene-2,6,14(9H)-trione hydrochloride (1:1))

(3aR,5R,9S,10R,11S,13S,14bR)-11-(dimethylamino)-7,10-dihydroxy-5,9-dimethyl-3,3a,5,10,11,12,13,14b-octahydro-9,13-epoxycyclohepta[5,6]benzo[1,2-g]furo[3,2-c]isochromene-2,6,14(9H)-trione hydrochloride (1:1) structure
115016-16-5 structure
Produktname:(3aR,5R,9S,10R,11S,13S,14bR)-11-(dimethylamino)-7,10-dihydroxy-5,9-dimethyl-3,3a,5,10,11,12,13,14b-octahydro-9,13-epoxycyclohepta[5,6]benzo[1,2-g]furo[3,2-c]isochromene-2,6,14(9H)-trione hydrochloride (1:1)
CAS-Nr.:115016-16-5
MF:C24H25NO8
MW:455.45720744133
CID:1202634
PubChem ID:197257

(3aR,5R,9S,10R,11S,13S,14bR)-11-(dimethylamino)-7,10-dihydroxy-5,9-dimethyl-3,3a,5,10,11,12,13,14b-octahydro-9,13-epoxycyclohepta[5,6]benzo[1,2-g]furo[3,2-c]isochromene-2,6,14(9H)-trione hydrochloride (1:1) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (3aR,5R,9S,10R,11S,13S,14bR)-11-(dimethylamino)-7,10-dihydroxy-5,9-dimethyl-3,3a,5,10,11,12,13,14b-octahydro-9,13-epoxycyclohepta[5,6]benzo[1,2-g]furo[3,2-c]isochromene-2,6,14(9H)-trione hydrochloride (1:1)
    • (3aR,5R,9S,10R,11S,13S,14bR)-11-(dimethylamino)-7,10-dihydroxy-5,9-dimethyl-3,3a,5,10,11,12,13,14b-octahydro-9,13-epoxycycloh
    • (3aR,5R,9S,10R,11S,13S,14bR)-11-(dimethylamino)-7,10-dihydroxy-5,9-dimethyl-3,3a,5,10,11,12,13,14b-octahydro-9,13-epoxycyclohepta[5,6]benzo[1,2-g]furo[3,2-c]isochromene-2,6,14(9H)-trione hydrochloride
    • Sch 38519 hydrochloride salt
    • Sch 38519
    • 11-(Dimethylamino)-7,10-dihydroxy-5,9-dimethyl-3,3a,5,10,11,12,13,14b-octahydro-9,13-epoxycyclohepta[7,8]naphtho[2,3-d]furo[3,2-b]pyran-2,6,14(9H)-trione--hydrogen chloride (1/1)
    • DTXSID10921590
    • 9,13-Epoxycyclohepta(7,8)naphtho(2,3-d)furo(3,2-b)pyran-2,6,14(9H)-trione, 3,3a,5,10,11,12,13,14b-octahydro-7,10-dihydroxy-5,9-dimethyl-11-(dimethylamino)-, hydrochloride, (3aR-(3a-alpha,5-alpha,9-beta,10-beta,11-alpha,13-beta,14b-alpha))-
    • (1S,6R,10R,12R,19S,20R,21S)-21-(Dimethylamino)-16,20-dihydroxy-12,19-dimethyl-7,11,23-trioxahexacyclo[17.3.1.02,18.03,15.05,13.06,10]tricosa-2,5(13),15,17-tetraene-4,8,14-trione;hydrochloride
    • 115016-16-5
    • 9,13-Epoxycyclohepta(7,8)naphtho(2,3-d)furo(3,2-b)pyran-2,6,14(9H)-trione, 11-(dimethylamino)-3,3a,5,10,11,12,13,14b-octahydro-7,10-dihydroxy-5,9-dimethyl, hydrochloride, (3aR-(3aalpha,5alpha,9beta,10beta,11alpha,13beta,14balpha))-
    • Inchi: InChI=1S/C24H25NO8/c1-8-15-19(22-13(31-8)7-14(27)32-22)21(29)18-16-9(5-11(26)17(18)20(15)28)24(2)23(30)10(25(3)4)6-12(16)33-24/h5,8,10,12-13,22-23,26,30H,6-7H2,1-4H3
    • InChI-Schlüssel: JZGRDBGLULKCDD-UHFFFAOYSA-N
    • Lächelt: [H]OC1=C2C(=O)C3=C(C(=O)C2=C2C(=C1[H])[C@]1(O[C@]2([H])C([H])([H])[C@@]([H])(N(C([H])([H])[H])C([H])([H])[H])[C@]1([H])O[H])C([H])([H])[H])[C@@]1([H])OC(=O)C([H])([H])[C@@]1([H])O[C@]3([H])C([H])([H])[H]

Berechnete Eigenschaften

  • Genaue Masse: 491.135
  • Monoisotopenmasse: 491.135
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 3
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 9
  • Schwere Atomanzahl: 34
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 976
  • Anzahl kovalent gebundener Einheiten: 2
  • Definierte Atom-Stereozentrenzahl: 7
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 123Ų
  • XLogP3: -1.4

Experimentelle Eigenschaften

  • Siedepunkt: 770.8°C at 760 mmHg
  • Flammpunkt: 419.9°C

(3aR,5R,9S,10R,11S,13S,14bR)-11-(dimethylamino)-7,10-dihydroxy-5,9-dimethyl-3,3a,5,10,11,12,13,14b-octahydro-9,13-epoxycyclohepta[5,6]benzo[1,2-g]furo[3,2-c]isochromene-2,6,14(9H)-trione hydrochloride (1:1) Verwandte Literatur

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